molecular formula C9H16O9 B1241421 [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate

[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate

Cat. No. B1241421
M. Wt: 268.22 g/mol
InChI Key: UKNDPWQFDLJVSJ-DCTWQTBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-mannosylglycerate is a L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo.

Scientific Research Applications

Solubility Studies

A study examined the solubility of various saccharides, including those structurally similar to [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate, in ethanol-water solutions. The research focused on understanding how solubility changes with temperature and ethanol concentration in the solvent. This information is crucial for developing efficient extraction and purification processes in pharmaceutical and food industries (Gong, Wang, Zhang, & Qu, 2012).

Computational Study in Diabetes Management

A computational study identified [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate as a potential agent in diabetes management. This compound was found to interact with key proteins involved in blood glucose regulation, suggesting its potential therapeutic application in treating diabetes (Muthusamy & Krishnasamy, 2016).

Spectroscopic Studies in Phenolic Components

Research into phenolic components, such as quercetin 3-D-galactoside, which shares structural similarities with the compound , involved detailed spectroscopic studies. These studies, including vibrational spectroscopy and HOMO–LUMO analysis, are crucial for understanding the chemical and physical properties of these compounds, impacting their application in various fields like food science and nutraceuticals (Aydın & Özpozan, 2020).

Molecular Synthesis and Chemical Structure Analysis

Several studies focus on the synthesis of complex molecular structures that include components similar to [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate. These works are pivotal in advancing organic chemistry, particularly in the synthesis of new pharmaceuticals and materials (Bernardi, Cardillo, & Ghiringhelli, 1984).

properties

Product Name

[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate

Molecular Formula

C9H16O9

Molecular Weight

268.22 g/mol

IUPAC Name

[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate

InChI

InChI=1S/C9H16O9/c10-1-3(12)8(16)18-9-7(15)6(14)5(13)4(2-11)17-9/h3-7,9-15H,1-2H2/t3?,4-,5-,6+,7+,9+/m1/s1

InChI Key

UKNDPWQFDLJVSJ-DCTWQTBASA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C(CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(=O)C(CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate
Reactant of Route 2
[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate
Reactant of Route 3
[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate
Reactant of Route 4
[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate
Reactant of Route 5
[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate
Reactant of Route 6
[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate

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